

An In-depth Technical Guide to the Chemical Properties of Methyl 4-bromocrotonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis, particularly in the development of targeted therapeutics. Its unique structure, featuring both an α,β -unsaturated ester and a reactive alkyl bromide, makes it a valuable building block for the introduction of a Michael acceptor moiety. This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 4-bromocrotonate**, detailed experimental protocols for its synthesis, and its critical application in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.

Chemical and Physical Properties

Methyl 4-bromocrotonate is a transparent, slightly yellow liquid.[1] It is characterized by the chemical formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methyl 4-bromocrotonate**



| Property | Value | Reference |
|--------------------------|---|-----------|
| Molecular Formula | C ₅ H ₇ BrO ₂ | [1][2] |
| Molecular Weight | 179.01 g/mol | [1][2] |
| Appearance | Transparent, slightly yellow liquid | [1] |
| Boiling Point | 83-85 °C at 13 mmHg | [1][2] |
| Density | 1.522 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.501 | [1][2] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [2][3] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethanol. | [1] |
| Stability | Decomposes when exposed to light or heat. | [1] |
| Storage Conditions | 2-8 °C, under an inert atmosphere. | [1][2] |

Spectroscopic Data

The structural elucidation of **methyl 4-bromocrotonate** is supported by various spectroscopic techniques. The key data are summarized in Table 2.

Table 2: Spectroscopic Data for Methyl 4-bromocrotonate



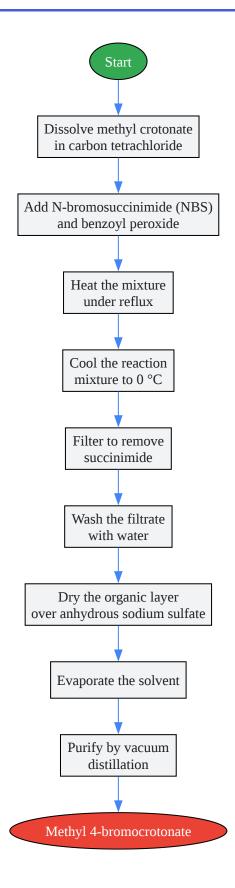
| Technique | Data |
|----------------------------------|---|
| ¹ H NMR (Proton NMR) | δ (ppm): 7.00 (dt, J=15.3, 7.3 Hz, 1H), 6.05 (dt, J=15.3, 1.2 Hz, 1H), 4.02 (dd, J=7.3, 1.2 Hz, 2H), 3.76 (s, 3H) |
| ¹³ C NMR (Carbon NMR) | δ (ppm): 165.8 (C=O), 143.2 (CH), 123.5 (CH), 51.9 (CH ₃), 31.8 (CH ₂) |
| Infrared (IR) Spectroscopy | Characteristic peaks expected around 1720-1740 cm ⁻¹ (C=O stretch), 1650-1680 cm ⁻¹ (C=C stretch), and 1100-1300 cm ⁻¹ (C-O stretch). |
| Mass Spectrometry (MS) | Expected molecular ion peaks (M+) at m/z 178 and 180 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br). Fragmentation may involve the loss of -OCH ₃ (m/z 31) and Br (m/z 79/81). |

Experimental Protocols Synthesis of Methyl 4-bromocrotonate via Allylic Bromination

This protocol describes the synthesis of **methyl 4-bromocrotonate** from methyl crotonate using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Experimental Workflow: Synthesis via Allylic Bromination





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Caption: Workflow for the synthesis of **methyl 4-bromocrotonate**.



Methodology:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate (1 equivalent) in a suitable solvent such as carbon tetrachloride.
- To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to 0 °C.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water, followed by a saturated solution of sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield pure **methyl 4-bromocrotonate**.

Synthesis from (E)-4-bromobut-2-enoic acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid with methanol.

Methodology:

- To a solution of (E)-4-bromobut-2-enoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify by column chromatography or vacuum distillation.

Application in Drug Development: Synthesis of Irreversible EGFR/HER-2 Inhibitors

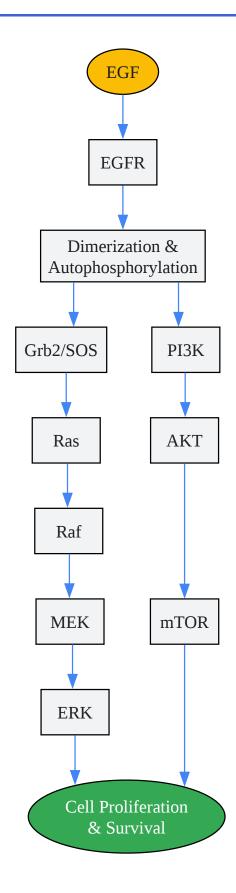
Methyl 4-bromocrotonate is a crucial building block in the synthesis of several irreversible tyrosine kinase inhibitors targeting EGFR and HER-2. These receptors are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

EGFR and HER-2 Signaling Pathways

The EGFR/HER-2 signaling cascade is initiated by the binding of a ligand (like EGF) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, ultimately promoting cell proliferation and survival.

EGFR Signaling Pathway





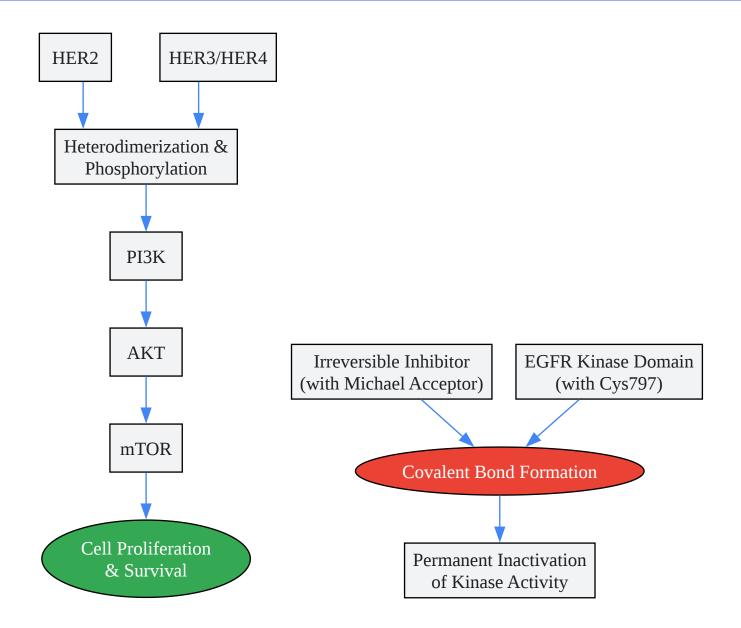
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Caption: Simplified EGFR signaling pathway.

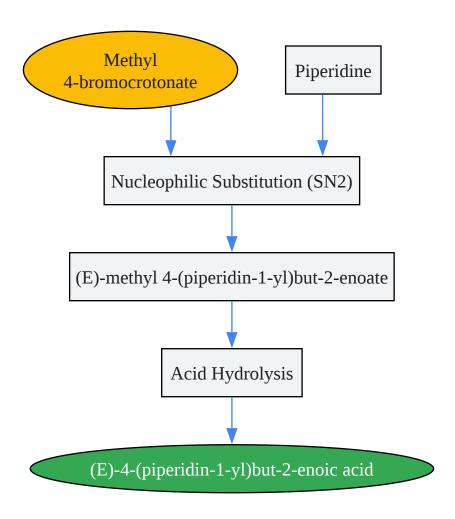


HER-2 Signaling Pathway









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